6-(4-methoxyphenyl)-1-methyl-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure, and is substituted with methoxyphenyl, methyl, phenyl, and isoxazolyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The methoxyphenyl and phenyl groups are introduced via substitution reactions, while the isoxazolyl group can be added through cycloaddition reactions involving nitrile oxides and olefins .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens
Scientific Research Applications
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and isoxazole-containing molecules. Compared to these, 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Similar compounds include:
- 5-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1,3-dimethyl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline .
Properties
Molecular Formula |
C24H19N5O3 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1-methyl-N-(3-phenyl-1,2-oxazol-5-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H19N5O3/c1-29-23-19(14-25-29)18(12-20(26-23)16-8-10-17(31-2)11-9-16)24(30)27-22-13-21(28-32-22)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,30) |
InChI Key |
BSQWWXMEURWYOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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